2-Bromo-4'carboethoxybenzophenone
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Overview
Description
2-Bromo-4’-carboethoxybenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the 2-position and a carboethoxy group at the 4’-position of the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-carboethoxybenzophenone typically involves the bromination of 4’-carboethoxybenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4’-carboethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-carboethoxybenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.
Reduction Reactions: Products include benzophenone alcohols.
Oxidation Reactions: Products include benzophenone carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-4’-carboethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4’-carboethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carboethoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound can modulate the activity of enzymes by forming covalent or non-covalent interactions with the active site, thereby affecting the overall metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-carboethoxybenzophenone
- 2-Chloro-4’-carboethoxybenzophenone
- 2-Bromo-4’-methoxybenzophenone
Uniqueness
2-Bromo-4’-carboethoxybenzophenone is unique due to the specific positioning of the bromine atom and the carboethoxy group, which confer distinct chemical and physical properties. These structural features influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(2-bromobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEVRARDFQLTST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641432 |
Source
|
Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-78-5 |
Source
|
Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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